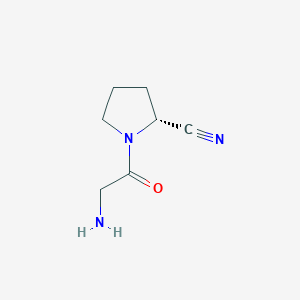
(R)-1-(2-氨基乙酰基)-吡咯烷-2-腈
描述
®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol. This compound is notable for its applications in various fields of scientific research, including synthetic and medicinal chemistry, peptide synthesis, and polymer science.
科学研究应用
®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Synthetic and Medicinal Chemistry: It is used as a building block for the synthesis of α-amino ketones, which are important in drug development.
Peptide Synthesis: The compound is used in the synthesis of polypeptides and their hybrids through ring-opening polymerization.
Polymer Science: It is utilized in the synthesis of polypeptides that have applications in biomedical fields.
Life Sciences: The compound is used in the study of peptides that regulate metabolism and mediate pain signals.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that amino acids, which this compound is a derivative of, can undergo numerous chemical reactions due to their various chemical functionalities (carboxyls, amino, and r groups) .
Biochemical Pathways
Amino acids, from which this compound is derived, are involved in numerous metabolic pathways, cycles, processes, and reactions that are crucial for the synthesis or degradation of carbohydrates and compounds formed from them .
Pharmacokinetics
Similar compounds are known to have varying bioavailability depending on their chemical structure .
Result of Action
Similar compounds have been known to exhibit various biological activities, including inhibitory activity against certain enzymes .
Action Environment
The action, efficacy, and stability of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of certain solvents or metals, can affect the outcome of the reactions involving this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with aminoacetyl compounds under controlled conditions. One common method involves the use of α-amino acids as starting materials, which are then subjected to ring-opening polymerization of α-amino acid N-carboxyanhydrides. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile may involve large-scale synthesis using similar methods as described above, but with optimization for higher yields and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile, such as oxo derivatives, amine derivatives, and substituted pyrrolidine compounds.
相似化合物的比较
Similar Compounds
®-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of a nitrile group.
Glycyl-D-alanine: Another similar compound used in peptide synthesis.
Uniqueness
®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic and medicinal chemistry. Its ability to form stable polypeptides and its applications in drug development further highlight its importance in scientific research.
属性
IUPAC Name |
(2R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMURQNGATABE-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)
![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)




![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)

![1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)

![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)
